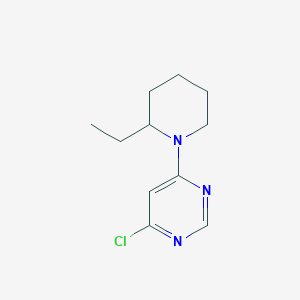
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine
説明
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is a halogenated heterocycle . It has an empirical formula of C11H16ClN3 and a molecular weight of 225.72 . This compound is usually available in solid form .
Molecular Structure Analysis
The SMILES string representation of 4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is ClC1=CC(CC)=NC(N2CCCCC2)=N1 . The InChI representation is 1S/C11H16ClN3/c1-2-9-8-10(12)14-11(13-9)15-6-4-3-5-7-15/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine is a solid . It has an empirical formula of C11H16ClN3 and a molecular weight of 225.72 .科学的研究の応用
Pyrimidines are a class of organic compounds with a two-ring structure, and they’re crucial in many biological processes. They serve as the building blocks of nucleic acids like DNA and RNA and are involved in many other biological functions .
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
- Field : Material Science
- Summary : Pyrimidines have been investigated for their potential in creating advanced materials, including polymers and nanoparticles .
- Methods : The specific methods of application or experimental procedures in this field can vary widely depending on the specific type of material being created .
- Results : The outcomes of these investigations are not specified in the source, but the potential for creating advanced materials indicates promising results .
- Field : Pharmacology
- Summary : Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods : The methods of application or experimental procedures in this field can vary widely depending on the specific type of pharmacological effect being studied .
- Results : The outcomes of these investigations are not specified in the source, but the wide range of pharmacological effects indicates promising results .
Anti-Inflammatory Applications
Material Science Applications
Pharmacological Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antimicrobial effects. They inhibit the growth of various types of bacteria and viruses .
- Methods : The antimicrobial effects of pyrimidines are attributed to their inhibitory response versus the growth of various types of bacteria and viruses .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects .
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antiviral effects. They inhibit the replication of various types of viruses .
- Methods : The antiviral effects of pyrimidines are attributed to their inhibitory response versus the replication of various types of viruses .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antifungal effects. They inhibit the growth of various types of fungi .
- Methods : The antifungal effects of pyrimidines are attributed to their inhibitory response versus the growth of various types of fungi .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
Antimicrobial Applications
Antiviral Applications
Antifungal Applications
特性
IUPAC Name |
4-chloro-6-(2-ethylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-2-9-5-3-4-6-15(9)11-7-10(12)13-8-14-11/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNVCNQVGGQFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701240955 | |
| Record name | Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-ethyl-1-piperidinyl)pyrimidine | |
CAS RN |
1219967-57-3 | |
| Record name | Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-chloro-6-(2-ethyl-1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701240955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)
![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)
![3-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394716.png)
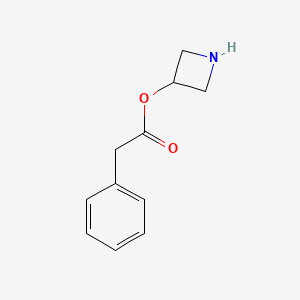
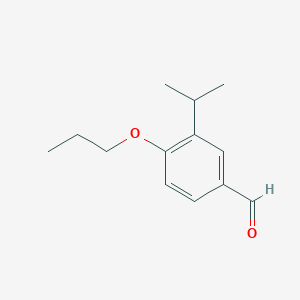
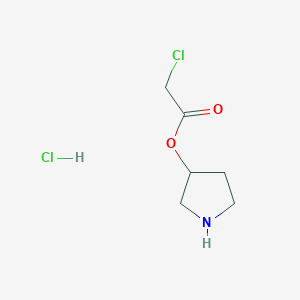
![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
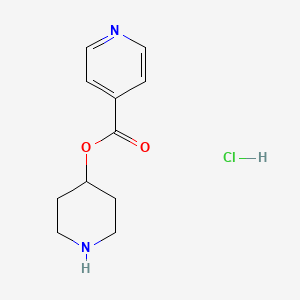
![3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1394725.png)
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)
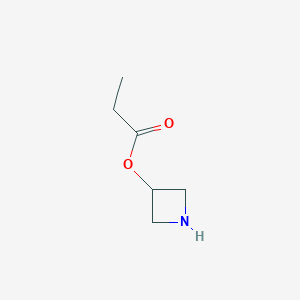
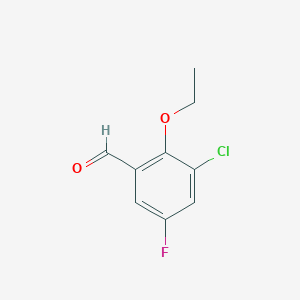
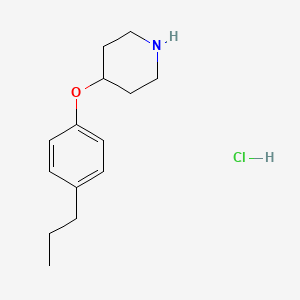
![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)